(E)-4-phenylbut-3-en-1-amine
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational chemistry tools.Scientific Research Applications
Palladium(II) Complexation
The compound (E)-4-phenylbut-3-en-1-amine has been studied in the context of its complexation with Palladium(II). Researchers have explored the synthesis of various palladium(II) complexes using derivatives of this compound, shedding light on their potential applications in coordination chemistry and catalysis. The structural details of these complexes provide insights into the ligand-metal interactions and potential industrial applications (Iida et al., 1981).
Asymmetric Organocatalysis
This compound has been involved in studies on asymmetric organocatalysis, where its derivatives are used as catalysts in chemical reactions. The impact of hydrogen bond donors in these catalysts on the activity and selectivity of the reactions has been a significant focus, helping to improve the efficiency and outcome of synthetic organic reactions (Lao et al., 2009).
Amine-Squaramides in Organic Synthesis
The use of amine-squaramides derived from (E)-4-phenylbut-3-en-1-amine in organic synthesis, particularly in Michael/hemiketalization reactions, has been explored. These studies contribute to the development of new synthetic routes and methodologies in organic chemistry, enhancing the diversity of available chemical transformations (Modrocká et al., 2018).
Catalysis and Chemical Reactions
Research has also been conducted on the role of (E)-4-phenylbut-3-en-1-amine in various catalytic processes, including gold and silver-catalyzed amination reactions. These studies are crucial for understanding the mechanisms of such reactions and for the development of more efficient catalysts (Giner et al., 2011).
Enzymatic Reactions and Molecular Modeling
Significant research has been done on the interaction of (E)-4-phenylbut-3-en-1-amine with enzymes, such as amine transaminases. Molecular modeling and computational studies have been employed to understand the reactivity and interaction of this compound with enzymes, which is vital for biocatalysis and the development of new biotechnological applications (Teixeira et al., 2022).
Optical and Electronic Properties
The compound has been investigated for its role in modifying the optical and electronic properties of materials. Studies on how its derivatives influence the nonlinear optical response and molecular hyperpolarizability contribute to the development of new materials for electronic and photonic applications (Whitaker et al., 1996).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.
Future Directions
This involves identifying areas of further research. It could include potential applications of the compound, modifications to improve its properties, or new synthetic routes.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist or perform laboratory experiments.
properties
IUPAC Name |
(E)-4-phenylbut-3-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYAPCMTYUIARL-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467165 | |
Record name | (E)-4-phenylbut-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-phenylbut-3-en-1-amine | |
CAS RN |
7515-38-0, 82593-25-7 | |
Record name | (3E)-4-Phenyl-3-buten-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7515-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-4-phenylbut-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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